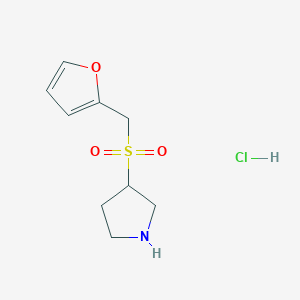

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride

CAS No.: 2034157-28-1

Cat. No.: VC4961016

Molecular Formula: C9H14ClNO3S

Molecular Weight: 251.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034157-28-1 |

|---|---|

| Molecular Formula | C9H14ClNO3S |

| Molecular Weight | 251.73 |

| IUPAC Name | 3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H |

| Standard InChI Key | HZRGPWGEZBZSLA-UHFFFAOYSA-N |

| SMILES | C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl |

Introduction

Structural and Molecular Characteristics

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring (a saturated heterocyclic amine) substituted at the 3-position with a sulfonyl group linked to a furan-2-ylmethyl moiety. The hydrochloride salt form enhances solubility in polar solvents and stabilizes the compound for storage .

Molecular Formula:

Molecular Weight: 277.75 g/mol

Key Functional Groups:

-

Pyrrolidine (secondary amine)

-

Sulfonyl bridge ()

-

Furan-2-ylmethyl group (oxygen-containing heterocycle)

-

Hydrochloride counterion

The furan ring contributes aromaticity and potential π-π interactions, while the sulfonyl group introduces polarity and hydrogen-bonding capacity, critical for biological activity or material applications .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride involves two primary steps:

-

Sulfonylation of Pyrrolidine: Reaction of pyrrolidine with furan-2-ylmethyl sulfonyl chloride.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Synthesis of Furan-2-ylmethyl Sulfonyl Chloride

Furan-2-ylmethyl sulfonyl chloride can be prepared via oxidation of furan-2-ylmethyl thiol () using chlorine gas or sulfuryl chloride () in anhydrous conditions . Alternative routes involve bromination of dihydrofuran sulfonates followed by dehydrohalogenation, as demonstrated in analogous benzofuran sulfonyl chloride syntheses .

Coupling to Pyrrolidine

Pyrrolidine reacts with furan-2-ylmethyl sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge HCl, forming the sulfonamide intermediate. This step parallels methodologies used in HMF-sulfonate synthesis :

Subsequent treatment with concentrated HCl in an aprotic solvent (e.g., diethyl ether) yields the hydrochloride salt .

Experimental Optimization

-

Reaction Solvent: Anhydrous methylene chloride or tetrahydrofuran (THF) minimizes side reactions .

-

Temperature: Reactions typically proceed at 0°C to room temperature to control exothermicity .

-

Yield: Reported yields for analogous sulfonamide syntheses range from 80–98% .

Physicochemical Properties

Spectral Data

1H NMR (400 MHz, DMSO-d6):

-

δ 7.65 (d, Hz, 1H, furan H-5)

-

δ 6.58 (dd, Hz, 1H, furan H-4)

-

δ 6.42 (d, Hz, 1H, furan H-3)

-

δ 4.21 (s, 2H, )

-

δ 3.40–3.10 (m, 4H, pyrrolidine H-2, H-5)

-

δ 2.95–2.75 (m, 1H, pyrrolidine H-3)

-

δ 2.20–1.90 (m, 4H, pyrrolidine H-1, H-4)

IR (KBr):

-

1345 cm ( asymmetric stretch)

-

1160 cm ( symmetric stretch)

-

3120 cm (furan C–H stretch)

Mass Spectrometry (ESI+):

-

240.1 [M–Cl] (calculated for : 240.07)

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume